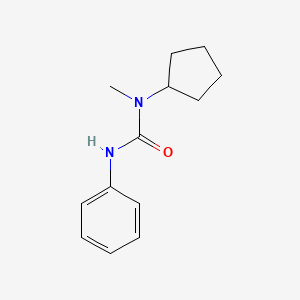

1-Cyclopentyl-1-methyl-3-phenylurea

Description

Properties

IUPAC Name |

1-cyclopentyl-1-methyl-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-15(12-9-5-6-10-12)13(16)14-11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMKDHPUKNUFPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCC1)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclopentyl-1-methyl-3-phenylurea typically involves the reaction of cyclopentylamine, methyl isocyanate, and phenyl isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Cyclopentyl-1-methyl-3-phenylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives

Scientific Research Applications

1-Cyclopentyl-1-methyl-3-phenylurea has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis reactions.

Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial products. .

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-1-methyl-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to changes in their activity or function. This interaction can result in various biological effects, including inhibition or activation of enzymatic pathways, modulation of cellular signaling, and alteration of gene expression .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The closest structural analog within the provided evidence is 3-[3-(Dimethylamino)propyl]-1-phenylurea (), a phenylurea derivative with a dimethylaminopropyl substituent. Key differences include:

| Property | 1-Cyclopentyl-1-methyl-3-phenylurea | 3-[3-(Dimethylamino)propyl]-1-phenylurea |

|---|---|---|

| Molecular Formula | C₁₃H₁₈N₂O | C₁₂H₁₉N₃O |

| Substituents | Cyclopentyl, methyl, phenyl | Dimethylaminopropyl, phenyl |

| Molecular Weight (g/mol) | 218.3 | 221.3 |

| Functional Groups | Urea, aliphatic cyclic groups | Urea, tertiary amine, aliphatic chain |

Key Observations :

Methodological Considerations for Structural Analysis

If applied to the target compound, SHELXL could refine its crystal structure, while SHELXS/SHELXD might assist in solving phases. Such analyses would clarify conformational preferences (e.g., cyclopentyl ring puckering) and intermolecular interactions, enabling comparisons with analogs .

Q & A

Q. What are the recommended synthetic routes for 1-Cyclopentyl-1-methyl-3-phenylurea, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves urea bond formation via reaction of cyclopentylmethylamine with phenyl isocyanate under anhydrous conditions. Key parameters include:

- Solvent Selection : Use aprotic solvents (e.g., THF or DMF) to minimize side reactions .

- Temperature Control : Maintain 0–5°C during isocyanate addition to prevent decomposition .

- Catalysts : Employ triethylamine or DMAP to accelerate urea formation .

For optimization, apply factorial design of experiments (DoE) to evaluate variables (e.g., molar ratios, temperature, solvent polarity) and identify interactions affecting yield. Response surface methodology (RSM) can refine optimal conditions .

Q. How can researchers characterize the molecular and crystal structure of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve bond lengths, angles, and packing motifs. For example, analogous urea compounds (e.g., 1-(2-chlorophenyl)-3-cycloheptylurea) show planar urea cores with intermolecular hydrogen bonding influencing crystal stability .

- Spectroscopy : Use / NMR to confirm substituent positions (e.g., cyclopentyl CH at δ ~1.5–2.0 ppm) and FTIR for urea C=O stretching (~1640–1680 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (CHNO) and isotopic patterns .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity and interaction mechanisms of this compound with biological targets?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model electron distribution and reactive sites. For example, the urea carbonyl oxygen often acts as a hydrogen bond acceptor in enzyme inhibition .

- Molecular Dynamics (MD) Simulations : Simulate binding dynamics with proteins (e.g., kinases or GPCRs) to identify key residues for interaction. Solvation models (e.g., implicit solvent) improve accuracy of binding free energy estimates .

- Docking Studies : Screen against target libraries (e.g., PDB) using software like AutoDock Vina. Validate predictions with in vitro assays (e.g., IC measurements) .

Q. How should researchers resolve contradictions in thermodynamic stability data obtained from different analytical techniques for this compound?

Methodological Answer:

- Multi-Method Validation : Cross-validate differential scanning calorimetry (DSC) data with thermogravimetric analysis (TGA) to distinguish melting points from decomposition events. For example, DSC may show a melt at 180°C, while TGA confirms mass loss >200°C .

- Crystallographic Stability Analysis : Compare polymorphic forms (if any) via XRD. Hydrogen-bonding networks in crystals can stabilize certain conformers, affecting thermal profiles .

- Kinetic Studies : Perform isothermal stability tests under controlled humidity/temperature to reconcile discrepancies in shelf-life predictions .

Q. What experimental designs are recommended for evaluating the environmental persistence and degradation pathways of this compound?

Methodological Answer:

- Aqueous Hydrolysis Studies : Test pH-dependent degradation (pH 4–9) at 25–50°C. Monitor urea bond cleavage via LC-MS to identify hydrolytic products (e.g., cyclopentylmethylamine and aniline derivatives) .

- Photolysis Experiments : Expose to UV-Vis light (λ = 290–400 nm) in environmental chambers. Use radical scavengers (e.g., tert-butanol) to assess ROS-mediated pathways .

- Microbial Degradation : Incubate with soil/sediment microcosms and analyze metabolite profiles using GC-MS. Track -labeled urea to quantify mineralization rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.